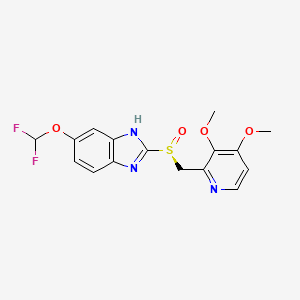

(-)-Pantoprazole

Descripción

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015709 | |

| Record name | (S)-(-)-Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142678-35-1 | |

| Record name | Pantoprazole, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142678351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX78SGO2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Core Synthetic Route

The principal synthetic route to (-)-Pantoprazole involves:

Condensation Reaction: The initial step is the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.

Oxidation: This thioether is then oxidized to the sulfoxide form, which is the active pantoprazole molecule. Common oxidizing agents include sodium hypochlorite, hydrogen peroxide with metal oxide catalysts, peracids, and N-bromosuccinimide.

Salt Formation: The pantoprazole sulfoxide is typically isolated as its sodium salt sesquihydrate (pantoprazole sodium sesquihydrate), which is the pharmaceutically relevant form.

This synthesis is generally conducted in highly basic media to maintain the stability of the proton pump inhibitor and to avoid degradation that occurs at lower pH values.

Detailed Reaction Conditions and Reagents

One-Pot Synthesis Approaches

Recent advances include the development of one-pot synthesis processes that avoid isolation of intermediates, improving efficiency and reducing hazardous reagent use. Key features include:

Direct reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system.

Use of phase transfer catalysts to facilitate reactions in biphasic media.

Subsequent oxidation with sodium hypochlorite in the same reaction vessel.

pH adjustment and cooling steps to precipitate pantoprazole sodium sesquihydrate directly from the reaction mixture.

These processes yield high purity pantoprazole sodium (>99.5%) with low levels of impurities such as sulfone and sulfide (<0.15% wt%).

Impurity Control and Byproduct Formation

Overoxidation Products: Overoxidation of the sulfoxide to sulfone is a known impurity (RC A).

Methylated Byproducts: Trace methylated impurities arise from reactions involving methanol and formaldehyde contamination during oxidation, especially when methanol is used as a co-solvent.

Biaryl Impurities: Unique to pantoprazole due to the difluoromethoxy substituent, biaryl impurities (RC E) can form under certain pH and extraction conditions.

Methylation Side Products: N-2 and N-7 methylated benzimidazole derivatives (RC D and RC F) can form, often via Eschweiler–Clarke type reactions in the presence of formaldehyde or methyl iodide.

Control strategies include maintaining high pH during oxidation and avoiding conditions that increase the partition coefficient (log P) of pantoprazole to prevent extraction into organic phases where these impurities form.

Experimental Data Summary

| Parameter | Typical Values/Conditions | Outcome/Notes |

|---|---|---|

| Reaction Temperature | 0–30 °C | Lower temperatures during oxidation to control reaction rate |

| pH during Oxidation | 10–11 | Maintains stability and reduces degradation |

| Oxidizing Agent | Sodium hypochlorite (3.5–9% aqueous solution) | Cost-effective, commercially available |

| Reaction Time | 2–6 hours | Monitored by HPLC for completion |

| Purity of Final Product | >99.5% (HPLC) | Low levels of known impurities |

| Yield | 75–83% | High yield achieved with optimized conditions |

| Hydrate Form | Sesquihydrate (1.5 H2O) | Achieved by controlled crystallization and solvent washing |

Summary of Advantages of Modern Preparation Methods

One-pot synthesis reduces time, cost, and exposure to hazardous intermediates.

Use of phase transfer catalysts enhances reaction rates in biphasic systems.

Sodium hypochlorite oxidation is economical and scalable .

Controlled pH and temperature minimize impurity formation and maximize stability.

Post-synthesis DCM slurry washing effectively converts heterosolvate forms to the pharmaceutically desirable sesquihydrate.

High purity and yield make these methods suitable for industrial-scale production.

Representative Reaction Scheme (Simplified)

$$ \text{5-difluoromethoxy-2-mercaptobenzimidazole} + \text{2-chloromethyl-3,4-dimethoxypyridine hydrochloride} \xrightarrow[\text{phase transfer catalyst}]{\text{aqueous/basic media}} \text{Thioether intermediate} $$

$$ \text{Thioether intermediate} \xrightarrow[\text{NaOCl, pH 10-11, 0-8 °C}]{} \text{Pantoprazole sulfoxide (active drug)} $$

$$ \text{Pantoprazole sulfoxide} + \text{NaOH} + \text{controlled crystallization} \rightarrow \text{Pantoprazole sodium sesquihydrate} $$

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Gastroesophageal Reflux Disease (GERD)

Pantoprazole is FDA-approved for the short-term treatment of erosive esophagitis associated with GERD. Clinical studies indicate that a daily dose of 40 mg effectively alleviates GERD symptoms and promotes healing of the esophagus .

2. Management of Pathological Hypersecretory Conditions

It is utilized in patients with Zollinger-Ellison syndrome and other neoplastic conditions characterized by excessive gastric acid secretion. Studies show that pantoprazole can maintain gastric acid output below critical levels (5 or 10 mEq/hour) in these patients .

3. Off-label Uses

Pantoprazole has been employed off-label for various indications, including:

- Helicobacter pylori eradication : It is often used in combination with antibiotics to enhance eradication rates .

- Stress ulcer prophylaxis : In critically ill patients, pantoprazole can prevent stress-related mucosal disease .

Safety and Side Effects

While pantoprazole is generally well-tolerated, it is not without adverse effects. Reports have documented cases of anaphylaxis associated with both oral and intravenous administration of pantoprazole, highlighting the importance of monitoring patients for hypersensitivity reactions . Other potential side effects include gastrointestinal disturbances and liver function abnormalities, as evidenced by case reports indicating acute liver injury upon pantoprazole use .

Case Study 1: Anaphylactic Reaction

A 42-year-old woman experienced anaphylaxis following intravenous administration of pantoprazole. Symptoms included difficulty breathing and hypotension, necessitating immediate intervention with antihistamines and corticosteroids. This case underscores the need for vigilance when administering pantoprazole, particularly in patients with a history of drug allergies .

Case Study 2: Acute Hepatocellular Injury

A 47-year-old woman developed severe liver injury characterized by elevated liver enzymes after two months of pantoprazole therapy for gastritis. The condition improved upon discontinuation of the drug, suggesting a direct correlation between pantoprazole use and liver dysfunction .

Efficacy Data

A meta-analysis reviewing multiple studies found that pantoprazole at a dosage of 40 mg daily significantly improved symptom relief in patients with GERD over an eight-week period. The analysis reported that more than 90% of participants experienced no adverse events during treatment, affirming its safety profile .

| Study | Population | Dosage | Outcomes | Adverse Events |

|---|---|---|---|---|

| PAN-STAR | GERD patients | 40 mg/day | Symptom relief; quality of life improvement | 7.1% reported adverse reactions |

| Zollinger-Ellison Syndrome Study | Patients with hypersecretion | 80-240 mg/day | Maintained acid secretion below target levels | Well tolerated over two years |

Mecanismo De Acción

(-)-Pantoprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. By binding to this enzyme, this compound prevents the final step of acid production, thereby reducing gastric acidity. This action helps in alleviating symptoms of acid-related disorders and promotes healing of the gastrointestinal tract.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chemical and Physicochemical Properties

(−)-Pantoprazole shares a benzimidazole core with omeprazole and lansoprazole but differs in substituents, leading to distinct stability and pharmacokinetic profiles:

- Stability in Acidic pH : (−)-Pantoprazole is more stable at moderate pH (≥7) than omeprazole, which degrades rapidly in acidic conditions. This stability allows for IV administration without requiring enteric coating .

- Formulation Challenges : Liquid formulations of (−)-pantoprazole require pH >7 for stability, similar to omeprazole. However, omeprazole suspensions stored at 24°C exhibit color changes (white to brown), while (−)-pantoprazole remains chemically stable but may undergo physical alterations (e.g., precipitation) .

Pharmacokinetic and Pharmacodynamic Differences

(−)-Pantoprazole exhibits linear pharmacokinetics, unlike omeprazole, which shows dose-dependent absorption . Its lower CYP2C19 affinity minimizes interactions with drugs like clopidogrel, unlike omeprazole, which reduces clopidogrel’s antiplatelet efficacy .

Adverse Effects and Risks

- Diabetes Risk: PPIs exhibit a dose-dependent association with type 2 diabetes (OR: 1.15 for pantoprazole vs. 1.26 for omeprazole), though pantoprazole’s link is non-significant .

- Drug Interactions : (−)-Pantoprazole’s low CYP2C19 inhibition avoids clopidogrel interaction, unlike omeprazole (HR for ischemic stroke: 1.14 vs. 1.45) .

Key Research Findings

Table 1: Comparative Clinical Outcomes in Acid-Related Disorders

Table 2: Stability and Formulation Comparison

| Parameter | (−)-Pantoprazole | Omeprazole | |

|---|---|---|---|

| Liquid Formulation Stability | Stable at pH >7 (28 days at 2–8°C) | Stable at pH >8 (14 days at 24°C) | |

| IV Bioavailability | 77% | 64% (requires higher doses) |

Actividad Biológica

(-)-Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and related conditions. Its primary mechanism involves the irreversible inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This article explores the biological activity of this compound, highlighting its pharmacological properties, therapeutic applications, and associated adverse effects.

This compound selectively accumulates in the acidic environment of gastric parietal cells, where it covalently binds to cysteine residues on the H+/K+ ATPase enzyme. This binding inhibits the final step of gastric acid production, resulting in prolonged antisecretory effects lasting over 24 hours . The onset of action is rapid, with maximal effects observed within 2 to 6 hours post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates linear kinetics for both oral and intravenous formulations. The bioavailability is unaffected by food or antacid intake, allowing flexible administration without dosage adjustments .

| Parameter | Value |

|---|---|

| Bioavailability | ~77% |

| Peak Plasma Concentration | 1-2 hours |

| Half-life | 1-2 hours |

| Duration of Action | >24 hours |

Clinical Applications

This compound is primarily indicated for:

- Erosive Esophagitis : Effective in healing erosive esophagitis associated with GERD.

- Symptom Relief : Provides significant relief from GERD symptoms, including heartburn and regurgitation.

- Helicobacter pylori Eradication : Used in combination with antibiotics for H. pylori eradication .

Case Studies

- Efficacy in GERD : A meta-analysis involving 249 patients demonstrated that pantoprazole significantly reduced symptom severity scores over an 8-week treatment period, with sustained improvement noted even after cessation of therapy .

- Combination Therapy : In a study assessing pantoprazole's role in enhancing chemotherapy efficacy, it was reported that pantoprazole improved doxorubicin uptake in tumor cells, suggesting potential applications in oncology .

Adverse Effects

While generally well-tolerated, this compound can cause side effects including headache, diarrhea, nausea, and abdominal pain. Notably, there have been reports of serious adverse reactions such as anaphylaxis following both oral and intravenous administration .

Documented Case Reports

- Anaphylaxis : Two cases were documented where patients experienced severe allergic reactions to pantoprazole, necessitating immediate medical intervention .

- Kidney Injury : A case report indicated acute kidney injury attributed to pantoprazole use, highlighting the need for monitoring renal function during treatment .

Research Findings

Recent studies have explored the broader implications of this compound beyond acid suppression:

Q & A

Q. How should researchers design a clinical study to compare the efficacy of (-)-pantoprazole with other proton pump inhibitors (PPIs) in treating erosive esophagitis?

Methodological Answer:

- Population (P): Define inclusion criteria (e.g., adults with confirmed erosive esophagitis via endoscopy) and exclude confounding factors (e.g., CYP2C19 rapid metabolizers).

- Intervention (I): Administer this compound at standardized doses (e.g., 40 mg/day).

- Comparison (C): Use active comparators like esomeprazole or racemic pantoprazole.

- Outcome (O): Primary endpoints include healing rates at 8 weeks and symptom resolution; secondary endpoints may involve adverse event profiles.

- Data Collection: Employ a randomized, double-blind design with stratified randomization based on CYP2C19 genotype to control metabolic variability .

- Statistical Plan: Use intention-to-treat (ITT) analysis and adjust for covariates like BMI and baseline severity.

Q. What analytical methods are validated for quantifying this compound enantiomers in plasma during pharmacokinetic studies?

Methodological Answer:

- Chromatography: Use chiral stationary-phase HPLC or LC-MS/MS with deuterated internal standards (e.g., (R)-Pantoprazole-D6) to enhance precision .

- Calibration: Generate standard curves in blank plasma (range: 0.025–10 μg/mL) with inter-day CV <20% .

- Sample Preparation: Solid-phase extraction (SPE) to isolate this compound from metabolites like pantoprazole-sulfone .

- Validation: Follow ICH guidelines for specificity, accuracy, and matrix effects.

Q. Table 1: Key Parameters for Analytical Validation

| Parameter | Specification | Reference |

|---|---|---|

| Limit of Quantification | 0.025 μg/mL | |

| Intraday CV | <15% | |

| Recovery Rate | ≥85% (SPE method) |

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models address variability in this compound exposure among obese pediatric populations?

Methodological Answer:

- Model Structure: Develop a two-compartment model using NONMEM® or Monolix, incorporating covariates like total body weight and CYP2C19 genotype .

- Data Scope: Collect dense pharmacokinetic samples post-dose (e.g., 0.5, 2, 4, 8, 12 hours) to capture absorption and elimination phases.

- Covariate Analysis: Apply forward inclusion/backward elimination to identify significant covariates (e.g., weight-normalized clearance).

- Validation: Perform bootstrap analysis (≥1,000 iterations) and visual predictive checks (VPC) to assess model robustness.

Q. Table 2: PopPK Parameters for Obese Children

| Parameter | Estimate (RSE%) | Influence of CYP2C19 |

|---|---|---|

| Clearance (CL/F) | 2.1 L/h (12%) | 30% reduction in PMs |

| Volume (Vd/F) | 25.4 L (18%) | No significant effect |

Q. How should researchers resolve contradictions in this compound efficacy data across studies with divergent CYP2C19 genotype distributions?

Methodological Answer:

- Stratified Analysis: Segment data by CYP2C19 phenotype (poor metabolizers [PMs], extensive metabolizers [EMs]) to isolate genotype-driven outcomes .

- Meta-Analysis: Pool data from studies with comparable designs (e.g., fixed-dose regimens) and apply random-effects models to quantify heterogeneity.

- Sensitivity Testing: Use one-way sensitivity analysis to evaluate the impact of outlier studies or confounding variables (e.g., concomitant medications) .

- Mechanistic Studies: Conduct in vitro CYP2C19 inhibition assays to assess drug-drug interaction potential.

Q. What methodologies are recommended for assessing the metabolic stability of this compound in hepatic impairment models?

Methodological Answer:

- In Vitro Models: Use human hepatocyte cultures or liver microsomes to quantify formation rates of pantoprazole-sulfone (primary metabolite) .

- Kinetic Parameters: Calculate intrinsic clearance (CLint) using substrate depletion assays and apply scaling factors for in vivo extrapolation.

- Clinical Correlation: Compare CLint values with pharmacokinetic data from hepatic impairment trials (Child-Pugh B/C) to validate predictions.

Data Presentation and Reporting Guidelines

- Tables/Figures: Use Microsoft Word tables with Roman numerals and define abbreviations in footnotes . Avoid >3 heading levels and ensure color figures are accessible .

- Statistical Reporting: Specify exact p-values (e.g., p=0.032) and avoid vague terms like "significant" without statistical backing .

- Ethical Compliance: Detail participant selection criteria and IRB approvals for human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.